molecular formula C11H14N2O2 B061888 N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide CAS No. 86847-64-5

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide

Cat. No.: B061888
CAS No.: 86847-64-5
M. Wt: 206.24 g/mol
InChI Key: ANABHCSYKASRRW-UHFFFAOYSA-N
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Description

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is a chemical compound with the molecular formula C11H14N2O2 It is characterized by the presence of a formyl group attached to a pyridine ring, which is further connected to a dimethylpropanamide moiety

Scientific Research Applications

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide typically involves the reaction of 3-formylpyridine with 2,2-dimethylpropanamide under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures efficient production with minimal waste and high consistency in product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and other electrophiles or nucleophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets and pathways The formyl group and pyridine ring play crucial roles in its reactivity and binding affinity The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Formyl-3-pyridinyl)-2,2-dimethylpropanamide
  • N-(4-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
  • N-(3-Formyl-4-pyridinyl)-2,2-dimethylpropanamide

Uniqueness

N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide is unique due to the specific position of the formyl group on the pyridine ring, which influences its chemical reactivity and biological interactions. The presence of the dimethylpropanamide moiety further enhances its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(3-formylpyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-11(2,3)10(15)13-9-8(7-14)5-4-6-12-9/h4-7H,1-3H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANABHCSYKASRRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C=CC=N1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30353117
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86847-64-5
Record name N-(3-Formylpyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30353117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Triethlyamine (7.6 mL, 54 mmol), was added to a solution of 2-aminopyridine-3-carboxaldehyde (4.45 g, 36 mmol) in dichloromethane (70 mL). Mixture was cooled to 0° C. A solution of pivaloyl chloride (5.3 mL, 43 mmol) in dichloromethane (30 mL) was added to the mixture. Reaction was warmed to room temperature. Mixture stirred at room temperature for 63 hours. Mixture was washed successively with water (2×50 mL) and brine (30 mL). Organic layer was dried (magnesium sulfate), filtered and concentrated in vacuo. Silica gel chromatography afforded the title compound as off-white solid in 90% yield. (M+H)+=207.1.
Quantity
7.6 mL
Type
reactant
Reaction Step One
Quantity
4.45 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
5.3 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Yield
90%

Synthesis routes and methods II

Procedure details

2,2-Dimethyl-N-pyridin-2-yl-propionamide (20.3 g) was dissolved in tetrahydrofuran (230 ml) to prepare a solution which was cooled to −78° C. A 2.44 M n-butyllithium/n-hexane solution (100 ml) was gradually added dropwise thereto, and the mixture was stirred at −78° C. for 15 min. The reaction solution was stirred at 0° C. for 2 hr and was then again cooled to −78° C. A solution of N,N-dimethylformamide (25.0 g) in tetrahydrofuran (25 ml) was gradually added dropwise thereto. The temperature of the reaction solution was raised to room temperature. The reaction solution was then poured into a mixture of ice (50 g) with 6 N hydrochloric acid (150 ml), and the mixture was stirred at room temperature for 20 min. The aqueous layer was neutralized with potassium carbonate powder and was extracted with diethyl ether, and the diethyl ether layer was then washed with water and saturated brine and was dried over magnesium sulfate. The solvent was removed by distillation under the reduced pressure, and the residue was purified by column chromatography using acetone-chloroform to give N-(3-formyl-pyridin-2-yl)-2,2-dimethyl-propionamide (11.8 g, yield 50%).
Quantity
20.3 g
Type
reactant
Reaction Step One
Quantity
230 mL
Type
solvent
Reaction Step One
Name
n-butyllithium n-hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five
Quantity
25 g
Type
solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Whilst maintaining a reaction temperature of −78° C., 781 ml (1.25 mol) of a 1.6-molar solution of n-butyllithium in n-hexane were added dropwise to a solution of 89.1 g (0.5 mol) of N-(2-pyridinyl)-2,2-dimethylpropanamide in 300 ml of anhydrous tetrahydrofuran. The mixture was allowed to heat slowly up to 0° C. and stirred for 3 hours at this temperature. Then the mixture was again cooled to −78° C. and whilst maintaining this temperature the solution of 109.6 g (1.5 mol) of dimethyformamide in 150 ml of anhydrous tetrahydrofuran was added dropwise thereto. The mixture was allowed to come up to 0° C. and then stirred into 1 l of ice water. It was initially acidified with 12% aqueous hydrochloric acid, then made alkaline by the addition of solid potassium carbonate and extracted thoroughly with diethylether. The combined ether extracts were dried over sodium sulphate and evaporated down. The crystalline residue, after recrystallisation from diisopropylether, had an m.p. of 83° C. Yield: 94.0 g (91.2% of theory).
[Compound]
Name
solution
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89.1 g
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300 mL
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150 mL
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ice water
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1 L
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Reactant of Route 6
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N-(3-Formyl-2-pyridinyl)-2,2-dimethylpropanamide
Customer
Q & A

Q1: How does the presence of the pivalamide group in N-(3-Formylpyridin-2-yl)pivalamide impact the tautomerism of its Schiff base derivative?

A1: The research demonstrates that the bulky pivalamide group in N-(3-Formylpyridin-2-yl)pivalamide plays a crucial role in dictating the preferred tautomeric form of its Schiff base derivative with 2-tosylaminobenzylamine (H2L2SB/H2L2TQ) []. The steric hindrance imposed by the pivalamide group prevents the formation of an intramolecular hydrogen bond (Npivalamide–H⋯Nimine) in the open-chain tautomer (H2L2SB). This destabilizes the open-chain form and consequently favors the formation of the ring tautomer, tetrahydroquinazoline (H2L2TQ) []. This highlights how strategic incorporation of bulky substituents can be used to control the equilibrium between ring and chain tautomers.

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